(2S,4S)-1-Boc-4-[(difluoromethoxy)methyl]pyrrolidine-2-carboxylic Acid
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Overview
Description
MFCD34182775, also known as (2S,4S)-1-(tert-Butoxycarbonyl)-4-((difluoromethoxy)methyl)pyrrolidine-2-carboxylic acid, is a chemical compound with the molecular formula C12H19F2NO5 and a molecular weight of 295.28 g/mol . This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD34182775 involves multiple steps, typically starting with the preparation of the pyrrolidine ring. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions. The difluoromethoxy group is then added to the pyrrolidine ring through a series of reactions involving fluorinating agents .
Industrial Production Methods
Industrial production of MFCD34182775 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
MFCD34182775 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives .
Scientific Research Applications
MFCD34182775 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of MFCD34182775 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, MFCD34182775 can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(ethoxymethyl)pyrrolidine-2-carboxylic acid
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(trifluoromethoxy)methyl)pyrrolidine-2-carboxylic acid
Uniqueness
MFCD34182775 is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C12H19F2NO5 |
---|---|
Molecular Weight |
295.28 g/mol |
IUPAC Name |
4-(difluoromethoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H19F2NO5/c1-12(2,3)20-11(18)15-5-7(6-19-10(13)14)4-8(15)9(16)17/h7-8,10H,4-6H2,1-3H3,(H,16,17) |
InChI Key |
MVSMHEQSPFMSKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)COC(F)F |
Origin of Product |
United States |
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